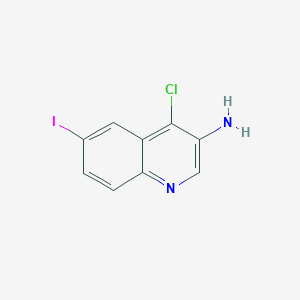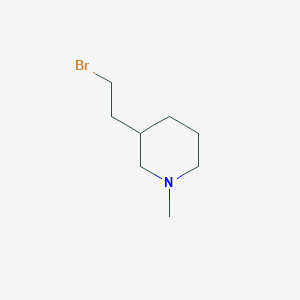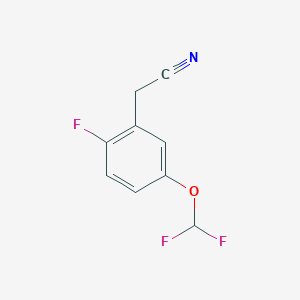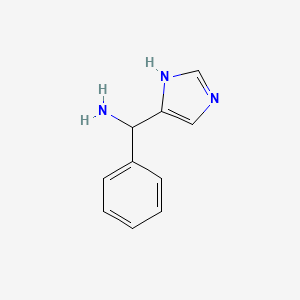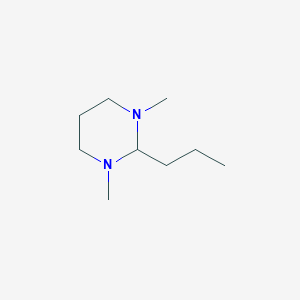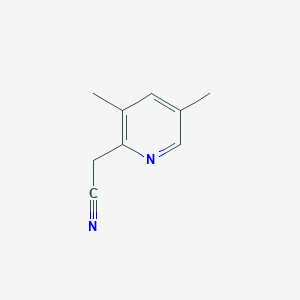
2-(3,5-Dimethylpyridin-2-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-Dimethylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C9H10N2 It is a pyridine derivative, characterized by the presence of two methyl groups at the 3rd and 5th positions of the pyridine ring and an acetonitrile group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylpyridin-2-yl)acetonitrile typically involves the reaction of 3,5-dimethylpyridine with acetonitrile in the presence of a suitable catalyst. One common method is the palladium-catalyzed cross-coupling reaction, which provides a high yield of the desired product . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as crystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(3,5-Dimethylpyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methyl groups and the nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, primary amines, and various substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(3,5-Dimethylpyridin-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
作用机制
The mechanism by which 2-(3,5-Dimethylpyridin-2-yl)acetonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA or RNA.
相似化合物的比较
Similar Compounds
- 2-(4-Methoxy-3,5-dimethylpyridin-2-yl)acetonitrile
- 5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl-1H-benzimidazole
Uniqueness
2-(3,5-Dimethylpyridin-2-yl)acetonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and in pharmaceutical research .
属性
分子式 |
C9H10N2 |
|---|---|
分子量 |
146.19 g/mol |
IUPAC 名称 |
2-(3,5-dimethylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C9H10N2/c1-7-5-8(2)9(3-4-10)11-6-7/h5-6H,3H2,1-2H3 |
InChI 键 |
YLKMNNZHEQTEAO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N=C1)CC#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


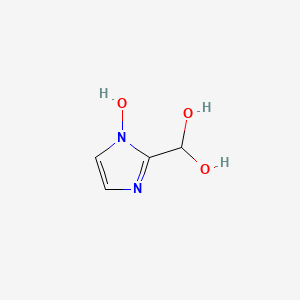
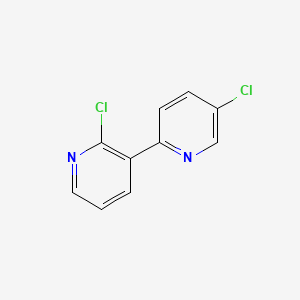


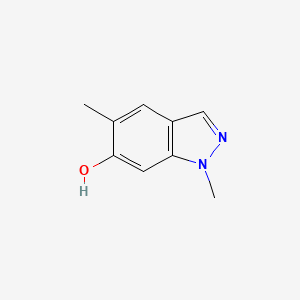
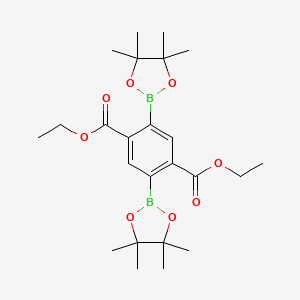
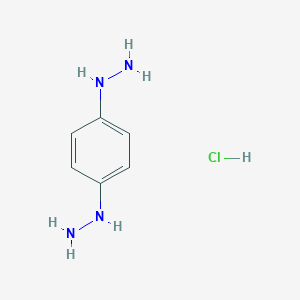

![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
